GNE-617 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GNE-617 hydrochloride is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD). This compound has shown significant antiproliferative effects on various cancer cell lines and has been extensively studied for its potential therapeutic applications in oncology .

Méthodes De Préparation

The synthesis of GNE-617 hydrochloride involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalizationThe final step involves the formation of the hydrochloride salt .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as improved yields and reduced reaction times.

Analyse Des Réactions Chimiques

GNE-617 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its potency and selectivity.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Applications De Recherche Scientifique

Scientific Research Applications

The primary applications of GNE-617 hydrochloride span several domains:

-

Cancer Research :

- GNE-617 has shown significant antiproliferative effects on various cancer types, including colorectal, breast, and prostate cancers. It has been tested in xenograft models, achieving up to 57% tumor growth inhibition at doses of 15 mg/kg .

- The compound is being investigated for its potential to overcome resistance mechanisms associated with other NAMPT inhibitors, making it a candidate for combination therapies .

- Metabolic Studies :

- Pharmacokinetics and Drug Development :

Comparative Analysis with Other NAMPT Inhibitors

This compound stands out among other NAMPT inhibitors due to its high potency and selectivity. Below is a comparison table highlighting key characteristics of GNE-617 alongside similar compounds:

| Compound | IC50 (nM) | Efficacy in Xenograft Models | Notable Features |

|---|---|---|---|

| GNE-617 | 5 | 57% tumor growth inhibition | High potency; significant NAD reduction |

| GNE-618 | 10 | 54% tumor growth inhibition | Similar potency; different toxicity profiles |

| GMX-1778 | 20 | Varies by model | Comparable efficacy; distinct pharmacokinetic properties |

| GNE-875 | 15 | Under investigation | Similar inhibitory activity; varying side effects |

Case Study 1: Efficacy in Colorectal Cancer

In a preclinical study involving Colo-205 colorectal cancer xenografts, this compound was administered at an oral dose of 15 mg/kg twice daily. The treatment resulted in a notable 57% inhibition of tumor growth compared to control groups, demonstrating its potential as an effective therapeutic agent .

Case Study 2: Resistance Mechanisms

A study examining resistance mechanisms to NAMPT inhibitors revealed that certain mutations within the NAMPT enzyme could confer resistance to compounds like GNE-618 but not to GNE-617. This suggests that GNE-617 may be more effective against resistant cancer cell lines, highlighting its clinical relevance .

Mécanisme D'action

GNE-617 hydrochloride exerts its effects by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This inhibition leads to a reduction in NAD levels, which in turn affects cellular energy metabolism and viability. The compound has shown a greater than 95% reduction in NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . The molecular targets and pathways involved include the NAD biosynthesis pathway and various downstream signaling pathways that depend on NAD for their activity .

Comparaison Avec Des Composés Similaires

GNE-617 hydrochloride is unique among NAMPT inhibitors due to its high potency and selectivity. Similar compounds include:

GNE-618: Another NAMPT inhibitor with similar potency but different toxicity profiles.

GMX-1778: A NAMPT inhibitor with comparable efficacy but different pharmacokinetic properties.

GNE-875: A structurally related compound with similar inhibitory activity but different side effect profiles

These compounds share the common mechanism of inhibiting NAMPT but differ in their pharmacokinetic properties, toxicity profiles, and specific applications in research and therapy.

Activité Biologique

GNE-617 hydrochloride is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in the NAD+ biosynthesis pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those deficient in the enzyme nicotinate adenine dinucleotide phosphate (NAPRT1). This article explores the biological activity of GNE-617, focusing on its mechanisms of action, efficacy in preclinical models, and implications for cancer treatment.

GNE-617 functions by competitively inhibiting NAMPT, leading to a significant reduction in NAD+ levels within tumor cells. This depletion of NAD+ disrupts cellular metabolism and promotes cell death, particularly in NAPRT1-deficient tumors. The compound has demonstrated an impressive biochemical half-maximal inhibitory concentration (IC50) of approximately 5 nM , indicating its potency in inhibiting NAMPT activity .

In Vitro Studies

In vitro studies have shown that GNE-617 effectively reduces NAD+ levels by over 95% within 48 hours across various cancer cell lines, both NAPRT1-deficient (e.g., PC3 prostate cancer, HT-1080 fibrosarcoma) and NAPRT1-proficient (e.g., HCT-116 colorectal cancer) . The following table summarizes the EC50 values for GNE-617 across different cell lines:

| Cell Line | EC50 (nM) | NAPRT1 Status |

|---|---|---|

| PC3 | 0.54 | Deficient |

| HT-1080 | 1.23 | Deficient |

| MiaPaCa-2 | 4.69 | Deficient |

| HCT-116 | 3.00 | Proficient |

| Colo205 | 2.50 | Proficient |

In Vivo Studies

In vivo efficacy has been observed in xenograft models representing various tumor types. For instance, GNE-617 was administered at a dose of 15 mg/kg twice daily, resulting in 57% tumor growth inhibition in Colo-205 colorectal cancer xenografts . Notably, co-administration with nicotinic acid (NA) did not rescue tumor growth in these models, indicating the specificity of GNE-617's action against NAPRT1-deficient tumors .

Case Studies

Recent studies have highlighted the effectiveness of GNE-617 in specific cancer types:

- Prostate Cancer : In a study involving PC3 xenografts, GNE-617 treatment led to significant tumor regression compared to control groups.

- Fibrosarcoma : HT-1080 xenografts treated with GNE-617 showed marked decreases in NAD+ levels and increased apoptosis markers.

- Pancreatic Cancer : MiaPaCa-2 models demonstrated enhanced sensitivity to GNE-617, reinforcing its potential as a therapeutic agent.

Pharmacokinetics and Drug Interactions

GNE-617 exhibits moderate oral bioavailability ranging from 29.4% to 65.2% across different animal models . Its plasma clearance rates are low to moderate, suggesting favorable pharmacokinetic properties for therapeutic use. The compound is primarily metabolized by CYP3A4/5 enzymes, and transporter studies indicate it is likely a substrate for MDR1 but not for BCRP.

Propriétés

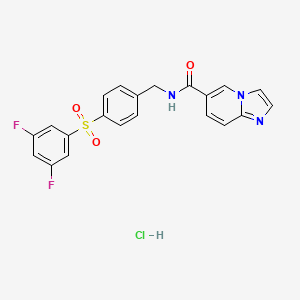

IUPAC Name |

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3S.ClH/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15;/h1-11,13H,12H2,(H,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSTYFYGGLTNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.